molecular formula C21H22O8 B11046887 6,7-dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)-4H-chromen-4-one

6,7-dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)-4H-chromen-4-one

Cat. No.: B11046887
M. Wt: 402.4 g/mol
InChI Key: CYOJVRDOUOSYBX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)-4H-chromen-4-one is a complex organic compound with the molecular formula C21H24O8. It belongs to the class of chromones, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,7-Dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4H-chromen-4-one: Lacks the tetramethoxyphenyl group, leading to different chemical and biological properties.

    3-(2,3,4,5-Tetramethoxyphenyl)-4H-chromen-4-one: Similar structure but lacks the dimethoxy groups on the chromone ring.

    Flavones and Isoflavones: Structurally related compounds with diverse biological activities.

Uniqueness

6,7-Dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of multiple methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

6,7-dimethoxy-3-(2,3,4,5-tetramethoxyphenyl)chromen-4-one

InChI

InChI=1S/C21H22O8/c1-23-15-8-12-14(9-16(15)24-2)29-10-13(18(12)22)11-7-17(25-3)20(27-5)21(28-6)19(11)26-4/h7-10H,1-6H3

InChI Key

CYOJVRDOUOSYBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC(=C(C(=C3OC)OC)OC)OC)OC

Origin of Product

United States

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